molecular formula C16H20O2Si B146855 Diethoxydiphenylsilane CAS No. 2553-19-7

Diethoxydiphenylsilane

Cat. No.: B146855
CAS No.: 2553-19-7
M. Wt: 272.41 g/mol
InChI Key: ZZNQQQWFKKTOSD-UHFFFAOYSA-N
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Description

Diethoxydiphenylsilane is an organosilicon compound with the chemical formula C16H20O2Si. It is a colorless to yellowish transparent liquid with a molecular weight of 272.42 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

Diethoxydiphenylsilane has a wide range of applications in scientific research:

Safety and Hazards

Diethoxydiphenylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Biochemical Analysis

Biochemical Properties

Diethoxydiphenylsilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through covalent bonding and hydrophobic interactions. For instance, this compound can form stable complexes with proteins, enhancing their stability and activity in biochemical assays . Additionally, it can act as a cross-linking agent, facilitating the formation of stable protein networks .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity . For example, this compound can inhibit the activity of certain proteases, preventing the degradation of target proteins . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration . At high doses, this compound can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . It can be metabolized by specific enzymes, leading to the formation of active metabolites that exert biological effects . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it interacts with resident proteins and modulates their activity . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxydiphenylsilane can be synthesized through the reaction of diphenyldichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:

(C6H5)2SiCl2+2C2H5OH(C6H5)2Si(OC2H5)2+2HCl\text{(C}_6\text{H}_5\text{)}_2\text{SiCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Si(OC}_2\text{H}_5\text{)}_2 + 2 \text{HCl} (C6​H5​)2​SiCl2​+2C2​H5​OH→(C6​H5​)2​Si(OC2​H5​)2​+2HCl

Industrial Production Methods: In industrial settings, this compound is produced by reacting diphenyldichlorosilane with ethanol under controlled conditions. The reaction is typically carried out in a solvent such as toluene, and the product is purified through distillation .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming diphenylsilanediol and ethanol.

    Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Other silanes or silanols, often catalyzed by acids or bases.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Comparison with Similar Compounds

    Diphenyldichlorosilane: Similar in structure but contains chlorine atoms instead of ethoxy groups.

    Diphenylsilanediol: Formed through the hydrolysis of diethoxydiphenylsilane.

    Triethoxyphenylsilane: Contains three ethoxy groups and one phenyl group.

Uniqueness: this compound is unique due to its combination of two phenyl groups and two ethoxy groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials and coatings .

Properties

IUPAC Name

diethoxy(diphenyl)silane
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InChI

InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
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InChI Key

ZZNQQQWFKKTOSD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC
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Molecular Formula

C16H20O2Si
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DSSTOX Substance ID

DTXSID4062519
Record name Diphenyldiethoxysilane
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Molecular Weight

272.41 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Diethoxydiphenylsilane
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Vapor Pressure

0.0000472 [mmHg]
Record name Diethoxydiphenylsilane
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CAS No.

2553-19-7
Record name Diphenyldiethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Diethoxydiphenylsilane acts as a precursor for synthesizing polydiphenylsiloxane (PDPS) and modifying surfaces. It interacts with hydroxyl groups on various substrates, including silica, through a hydrolysis and condensation process [, , ]. This interaction leads to the formation of covalent Si-O-Si bonds, resulting in surface modification with hydrophobic phenyl groups or the creation of PDPS within hybrid materials.

A:

  • Spectroscopic Data:
    • IR Spectroscopy: Shows characteristic peaks for Si-O, Si-C, and aromatic C-H bonds [, ].
    • NMR Spectroscopy (1H and 29Si): Provides information about the chemical environment of hydrogen and silicon atoms, confirming the structure and reaction progress [, ].

A: this compound demonstrates good compatibility with various polymers, including polyimide, polybenzoxazine, and polysiloxanes [, ]. This compatibility allows for the creation of hybrid materials with enhanced properties. The stability of this compound-modified materials is influenced by the degree of crosslinking, the presence of other components, and the environmental conditions. Generally, materials incorporating PDPS exhibit enhanced thermal stability and mechanical strength [, ].

A: While this compound is not typically used as a catalyst, its role in modifying the surface properties of materials can indirectly influence catalytic processes. For instance, incorporating this compound into solid-phase microextraction (SPME) fibers enhances their selectivity and sensitivity towards specific analytes like polycyclic aromatic hydrocarbons [, ].

ANone: Computational methods can simulate the interaction of this compound with surfaces at the molecular level. This information can predict the properties of modified materials or optimize reaction conditions for hybrid material synthesis.

ANone: Researchers utilize a combination of techniques to analyze this compound and its derivatives. These methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies this compound based on its mass-to-charge ratio [].
  • Infrared Spectroscopy (IR): Detects specific functional groups present in the molecule, aiding in structural confirmation [, ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and helps monitor the progress of reactions involving this compound [, ].

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